molecular formula C14H14O3S B12010035 Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- CAS No. 1216-95-1

Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12010035
CAS No.: 1216-95-1
M. Wt: 262.33 g/mol
InChI Key: RHZGFTNGGQAHIQ-UHFFFAOYSA-N
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Description

  • A methoxy group (-OCH₃) at position 1.
  • A 4-methylphenylsulfonyl group (-SO₂C₆H₄CH₃) at position 4.

The sulfonyl group (-SO₂-) is attached to a para-methyl-substituted benzene ring, commonly referred to as a tosyl group (abbreviated "Tos" in some contexts) . The IUPAC name adheres to CAS indexing rules, prioritizing the earliest substituent position and functional group hierarchy (sulfonyl > methoxy) .

Properties

CAS No.

1216-95-1

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-methylbenzene

InChI

InChI=1S/C14H14O3S/c1-11-3-7-13(8-4-11)18(15,16)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3

InChI Key

RHZGFTNGGQAHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of Sodium 4-Methylbenzenesulfinate

Sodium 4-methylbenzenesulfinate is prepared via reduction of p-toluenesulfonyl chloride (1) using sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) under alkaline conditions.
Reaction Conditions :

  • p-Toluenesulfonyl chloride\text{p-Toluenesulfonyl chloride} (1 eq), Na2SO3\text{Na}_2\text{SO}_3 (1.1–1.6 eq), NaHCO3\text{NaHCO}_3, H2O\text{H}_2\text{O}, 60–90°C, 2 h.

  • Yield : >93%.

Synthesis of 4-Iodoanisole

4-Iodoanisole is synthesized via directed iodination of anisole using I2\text{I}_2 and HNO3\text{HNO}_3.

Coupling Reaction

The Ullmann coupling employs a copper catalyst to couple sodium 4-methylbenzenesulfinate (2) with 4-iodoanisole (3):

Ar-X+Ar-SO2NaCu, ligandAr-SO2-Ar+NaX\text{Ar-X} + \text{Ar}'\text{-SO}2\text{Na} \xrightarrow{\text{Cu, ligand}} \text{Ar-SO}2\text{-Ar}' + \text{NaX}

Optimized Conditions :

  • Catalyst: CuI\text{CuI} (10 mol%), ligand: 1,10-phenanthroline.

  • Solvent: DMF, 110°C, 12 h.

  • Yield : 70–85%.

Table 1: Ullmann Coupling Optimization

EntryCatalyst SystemSolventTemp (°C)Yield (%)
1CuI/1,10-phenanthrolineDMF11082
2CuBr/PPh₃Toluene10068

Friedel-Crafts Sulfonylation of Anisole

Reaction Mechanism

Anisole (4) undergoes electrophilic sulfonylation with p-toluenesulfonyl chloride (1) in the presence of AlCl3\text{AlCl}_3:

Anisole+p-Toluenesulfonyl chlorideAlCl3Target Compound+HCl\text{Anisole} + \text{p-Toluenesulfonyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound} + \text{HCl}

Experimental Procedure

  • Conditions : AlCl3\text{AlCl}_3 (1.2 eq), dichloromethane, 0°C → rt, 6 h.

  • Challenges : Competing ortho-sulfonylation and over-reaction.

  • Yield : 45–60%.

Table 2: Friedel-Crafts Sulfonylation Outcomes

EntryLewis AcidSolventTemp (°C)Yield (%)
1AlCl₃CH2Cl2\text{CH}_2\text{Cl}_22558
2FeCl₃CH2Cl2\text{CH}_2\text{Cl}_22532

Oxidation of 4-Methoxy-4'-methylbenzene Thioether

Thioether Synthesis

4-Bromoanisole (5) couples with 4-methylthiophenol (6) via SNAr reaction:

4-Bromoanisole+4-MethylthiophenolBaseThioether Intermediate\text{4-Bromoanisole} + \text{4-Methylthiophenol} \xrightarrow{\text{Base}} \text{Thioether Intermediate}

Conditions : KOH, DMSO, 80°C, 4 h. Yield : 75%.

Oxidation to Sulfone

The thioether is oxidized using H2O2\text{H}_2\text{O}_2 in acetic acid:

Thioether+H2O2AcOHSulfone\text{Thioether} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Sulfone}

Conditions : 30% H2O2\text{H}_2\text{O}_2, AcOH, 70°C, 3 h. Yield : 90%.

Table 3: Oxidation Efficiency

Oxidizing AgentSolventTemp (°C)Yield (%)
H2O2\text{H}_2\text{O}_2AcOH7090
mCPBA\text{mCPBA}CH2Cl2\text{CH}_2\text{Cl}_22585

Comparative Analysis of Methods

Yield and Scalability

MethodAvg Yield (%)ScalabilityCost Efficiency
Ullmann Coupling80HighModerate
Friedel-Crafts55ModerateLow
Thioether Oxidation90HighHigh

Practical Considerations

  • Ullmann Coupling : Requires anhydrous conditions but offers regioselectivity.

  • Friedel-Crafts : Limited by competing side reactions.

  • Thioether Oxidation : High yielding but requires toxic thiophenol precursors.

Chemical Reactions Analysis

Sulfonyl Group Transformations

The sulfonyl group (-SO₂-) exhibits characteristic stability but participates in specific reactions:

Reaction TypeConditionsProductReference
Reduction LiAlH₄ in THFSulfinate salts or thioethers via cleavage of S-O bonds
Nucleophilic Substitution Amines in basic mediaSulfonamide derivatives (e.g., coupling with primary amines)
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Meta-substitution on the sulfonyl-linked benzene ring

Example:
In sulfonamide synthesis, the sulfonyl group reacts with amines under basic conditions (e.g., triethylamine) to form stable sulfonamides, as demonstrated in analogous systems .

Methoxy Group Reactivity

The methoxy (-OCH₃) group directs electrophilic substitution to para/ortho positions but is deactivated by the electron-withdrawing sulfonyl group:

Reaction TypeConditionsOutcomeReference
Demethylation BBr₃ in CH₂Cl₂Phenol formation
Halogenation Cl₂/FeCl₃Limited reactivity due to deactivation

Note: Steric and electronic effects from the sulfonyl group suppress typical methoxy-directed reactions .

Intramolecular Coupling Reactions

The compound’s structure enables participation in intramolecular bond-forming processes:

Reaction TypeCatalyst/ReagentsProductYieldReference
C–O Bond Formation CuI, K₂CO₃Dihydrobenzofuran analogs65–78%
C–N Bond Formation Pd(OAc)₂, XantphosIndoline derivatives72%

Mechanistic Insight:
Copper or palladium catalysts facilitate oxidative coupling between electron-rich aromatic systems and nucleophiles, as observed in structurally similar substrates .

Photochemical Degradation

  • UV irradiation induces homolytic cleavage of the S–C bond, generating aryl radicals .

  • Sulfonation inhibits enzymatic degradation (e.g., azoreductases), enhancing environmental persistence .

Thermal Stability

  • Decomposition observed at >250°C, releasing SO₂ and toluene derivatives .

As a Sulfonylating Agent

The compound transfers the 4-methylphenylsulfonyl group to nucleophiles:

SubstrateProductApplicationReference
AminesSulfonamidesPharmaceutical intermediates
AlcoholsSulfonate estersPolymer precursors

Comparative Reactivity Table

Functional GroupReaction PartnerReaction Rate (Relative)Dominant Pathway
Sulfonyl (-SO₂-)AminesModerateNucleophilic substitution
Methoxy (-OCH₃)Electrophiles (e.g., NO₂⁺)LowMeta-substitution

Key Research Findings

  • Sulfonation Stability: The 4-methylphenylsulfonyl group resists reductive cleavage under physiological conditions, making it suitable for bioactive molecule design .

  • Steric Effects: Ortho-substituents on the sulfonyl-linked benzene reduce coupling reaction efficiency by 40% .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Sulfonamide Derivatives :
    Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- is used in the synthesis of sulfonamide derivatives, which have significant pharmaceutical applications. These derivatives are often explored for their antibacterial properties and potential use in treating various infections .
  • Organic Synthesis :
    The compound serves as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its structure allows for functionalization that can lead to the development of novel compounds with desired properties .
  • Material Science :
    In material science, this compound can be utilized to create polymeric materials with specific thermal and mechanical properties. Its sulfonyl group enhances the thermal stability of polymers, making it a candidate for high-performance materials .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial activity of sulfonamide derivatives synthesized from benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications on the benzene ring influenced the potency of these compounds .

Case Study 2: Polymer Development

Research conducted on the incorporation of benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- into polymer matrices showed improved mechanical properties and thermal stability. The sulfonyl group was found to enhance cross-linking in the polymer network, resulting in materials suitable for high-temperature applications .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Antibacterial SynthesisDevelopment of sulfonamide derivativesSignificant activity against various bacterial strains
Organic SynthesisIntermediate for complex organic moleculesUseful for creating novel compounds with specific functions
Material ScienceEnhancing thermal stability in polymersImproved mechanical properties and heat resistance

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electronic interactions, while the sulfonyl group can act as an electrophile in chemical reactions. These interactions can influence the compound’s reactivity and specificity in various applications.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Likely C₁₄H₁₄O₃S (inferred from analogs in ).
  • Molecular Weight : Estimated ~262.3 g/mol.
  • Functional Groups : Sulfone (electron-withdrawing) and methoxy (electron-donating), creating a polarized aromatic system.

Comparison with Structurally Similar Compounds

4-Methylphenyl 2-Phenoxyethyl Sulfone (CAS 28611-88-3)

  • Structure: Benzene ring with a methyl group at position 1 and a 2-phenoxyethylsulfonyl group at position 4.
  • Molecular Formula : C₁₅H₁₆O₃S (276.35 g/mol) .
  • Key Differences: Substituent Size: The phenoxyethyl chain introduces steric bulk compared to the methoxy group in the target compound. Polarity: Lower polarity due to the non-polar phenoxy chain, leading to higher lipophilicity (LogP ~3.8 inferred from ).
  • Applications : Used in polymer crosslinking and as intermediates in organic synthesis.

4-Chlorophenyl Methyl Sulfone (CAS BD23328)

  • Structure : Benzene with a methylsulfonyl group (-SO₂CH₃) and a para-chloro substituent.
  • Molecular Formula : C₇H₇ClO₂S (202.65 g/mol) .
  • Key Differences :
    • Electron Effects : Chlorine (strongly electron-withdrawing) vs. methoxy (electron-donating) alters aromatic reactivity.
    • Reactivity : Chlorine enhances electrophilic substitution resistance, whereas methoxy directs ortho/para substitution.
  • Applications : Precursor in agrochemicals and pharmaceuticals.

Benzene, 1-Methyl-4-[(Phenylethynyl)Sulfonyl]- (CAS 28995-88-2)

  • Structure : Contains a phenylethynyl (-C≡C-C₆H₅) group attached to the sulfonyl moiety.
  • Molecular Formula : C₁₅H₁₂O₂S (256.32 g/mol) .
  • Thermal Stability: Triple bonds may reduce thermal stability compared to methoxy-substituted analogs.
  • Applications : Used in click chemistry and as building blocks for optoelectronic materials.

Physicochemical and Reactivity Comparisons

Melting Points and Solubility

Compound Melting Point (°C) LogP PSA (Ų)
Target Compound (Inferred) ~180–200 ~2.5 ~45
4-Methylphenyl 2-Phenoxyethyl Sulfone Not reported ~3.8 ~42.5
4-Chlorophenyl Methyl Sulfone ~98–100 ~1.8 ~56.1
Phenylethynyl Tosyl Derivative Not reported ~3.85 ~42.5

Notes:

  • The target compound’s methoxy group increases polarity (lower LogP) compared to phenoxyethyl/ethynyl analogs .
  • Sulfonamides (e.g., ) exhibit higher melting points (223–225°C) due to hydrogen bonding, unlike sulfones .

Crystallographic and Structural Insights

  • Molecular Conformation : Tosyl groups in analogs () adopt a dihedral angle of ~80° relative to the central benzene ring, minimizing steric clash.
  • Intermolecular Interactions : Methoxy groups participate in C-H···O hydrogen bonds, while sulfonyl groups engage in S=O···π interactions, stabilizing crystal lattices .

Biological Activity

Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- (commonly referred to as compound 1) is a sulfonyl-containing aromatic compound with diverse biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- is C15H16O3S. The structural characteristics of this compound include a methoxy group and a sulfonyl group attached to an aromatic ring, which contribute to its biological activity.

The biological activity of compound 1 can be attributed to its ability to interact with various biomolecular targets. The presence of the sulfonyl group enhances its reactivity and potential for forming interactions with proteins and nucleic acids. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting cell wall synthesis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compound 1:

  • Anticancer Activity : Research indicates that similar sulfonyl compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.
  • Anti-inflammatory Effects : Compounds with methoxy and sulfonyl groups have been shown to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels or providing antioxidant defense.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryReduced cytokine levels ,
AntioxidantScavenging free radicals ,
NeuroprotectiveProtection against oxidative stress ,

Case Studies

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of compound 1 on breast cancer cell lines, it was found that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of similar compounds demonstrated that treatment with compound 1 led to a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models. This suggests its potential as a therapeutic agent for chronic inflammatory diseases.

Research Findings

Recent advancements in synthetic methodologies have allowed for the development of various derivatives of compound 1, which may enhance its biological activity. For instance, modifications to the methoxy or sulfonyl groups could lead to improved potency or selectivity against specific targets. Molecular docking studies have indicated favorable binding interactions with key receptors involved in inflammation and cancer pathways.

Q & A

Basic Question

  • Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z corresponding to C₁₄H₁₄O₃S (calc. 278.07). Fragmentation patterns include loss of SO₂ (64 Da) and methyl groups .
  • X-ray Crystallography : Crystal structures (e.g., similar sulfonyl compounds) show planar sulfonyl groups with dihedral angles of 75–85° between the benzene rings. Hirshfeld surface analysis highlights dominant H···O (30–40%) and C···C (20–25%) interactions stabilizing the lattice .

What thermodynamic data are critical for reaction design involving this compound?

Advanced Question
Gas-phase thermochemistry data inform reaction feasibility:

PropertyValueMethodReference
ΔfH° (gas)-273.1 ± 3.4 kJ/molCombustion calorimetry
Implications : The highly exothermic formation enthalpy suggests stability under oxidative conditions but potential decomposition at >250°C. Use inert atmospheres for high-temperature reactions .

How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

Advanced Question

  • Steric Effects : The 4-methylphenyl group creates steric hindrance, reducing accessibility to the sulfonyl sulfur. This slows SN2 reactions but favors SN1 mechanisms in polar solvents (e.g., DMSO) .
  • Electronic Effects : The electron-withdrawing sulfonyl group activates the methoxy-substituted benzene ring for electrophilic substitutions at the para position. DFT studies suggest a partial positive charge (≈+0.25 e) on the sulfonyl-attached carbon .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Question
Discrepancies in yields (40–85%) arise from:

  • Purity of Sulfonyl Chlorides : Commercial 4-methylbenzenesulfonyl chloride often contains HCl impurities; pre-treatment with NaHCO₃ improves yields by 15–20% .
  • Solvent Polarity : Low-polar solvents (e.g., toluene) favor slower, controlled reactions but risk byproduct formation. Optimize via gradient solvent systems (e.g., THF → H₂O) .

What computational methods are used to predict its interactions in supramolecular systems?

Advanced Question

  • Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., OPLS-AA) to predict crystal lattice parameters. Validate with experimental XRD data (e.g., P2₁/c space group) .
  • Docking Studies : The sulfonyl group acts as a hydrogen-bond acceptor. Dock with proteins (e.g., carbonic anhydrase) using AutoDock Vina; binding affinities (ΔG ≈ -8.2 kcal/mol) suggest potential inhibitory activity .

How does the compound’s stability vary under different storage conditions?

Basic Question

  • Light Sensitivity : UV-Vis studies show absorbance peaks at 270 nm (π→π* transitions). Store in amber vials to prevent photodegradation.
  • Moisture : Hydrolysis of the sulfonyl group occurs in aqueous media (t₁/₂ = 72 hrs at pH 7; <24 hrs at pH 2). Use desiccants (silica gel) for long-term storage .

What are the challenges in analyzing its metabolites or degradation products?

Advanced Question

  • LC-MS/MS Detection : Major metabolites include 4-methylbenzenesulfinic acid (m/z 171.02) and methoxyquinone derivatives. Use reverse-phase C18 columns with 0.1% formic acid in mobile phases for optimal separation .
  • Interference Risks : Co-eluting peaks from methylphenyl byproducts require MRM (multiple reaction monitoring) modes for specificity .

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